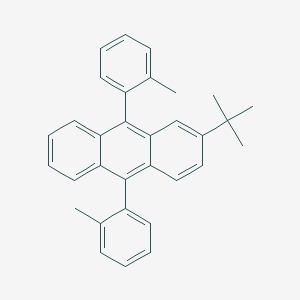
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which include a tert-butyl group at the 2-position and two methylphenyl groups at the 9 and 10 positions. These structural modifications impart distinct electronic and photophysical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-tert-butyl-9,10-bis(2-methylphenyl)anthracene typically involves multi-step organic reactions One common synthetic route includes the Friedel-Crafts alkylation of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chlorideThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which 2-tert-butyl-9,10-bis(2-methylphenyl)anthracene exerts its effects is primarily related to its electronic structure. The presence of the tert-butyl and methylphenyl groups influences the compound’s electron distribution, enhancing its ability to participate in photophysical processes. The molecular targets and pathways involved include interactions with light and other electromagnetic radiation, leading to fluorescence and other photophysical phenomena .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene can be compared with other anthracene derivatives such as:
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene
- 2-tert-butyl-9,10-bis(2-naphthyl)phenyl)anthracene These compounds share similar structural features but differ in the nature of the substituents at the 9 and 10 positions. The unique combination of tert-butyl and methylphenyl groups in this compound imparts distinct electronic and photophysical properties, making it particularly suitable for specific applications in OLEDs and other optoelectronic devices.
Eigenschaften
CAS-Nummer |
920979-26-6 |
|---|---|
Molekularformel |
C32H30 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
2-tert-butyl-9,10-bis(2-methylphenyl)anthracene |
InChI |
InChI=1S/C32H30/c1-21-12-6-8-14-24(21)30-26-16-10-11-17-27(26)31(25-15-9-7-13-22(25)2)29-20-23(32(3,4)5)18-19-28(29)30/h6-20H,1-5H3 |
InChI-Schlüssel |
QWBGFKMBIJVLMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
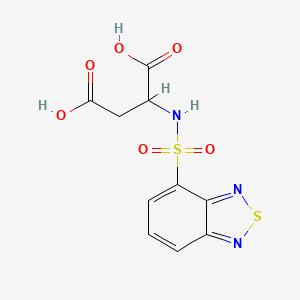
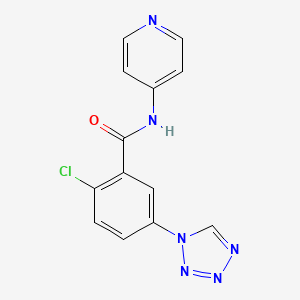
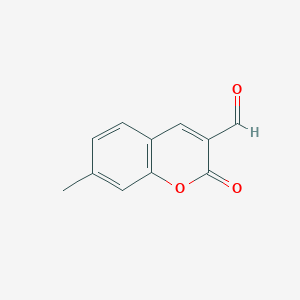
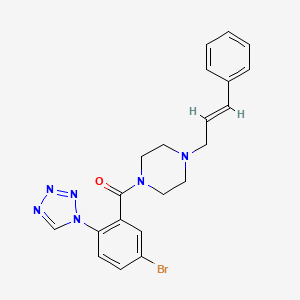
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)

![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
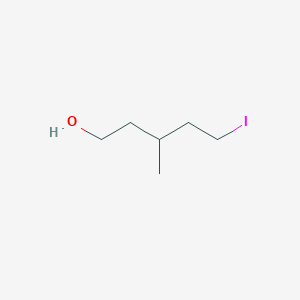
![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
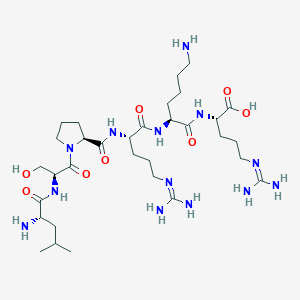
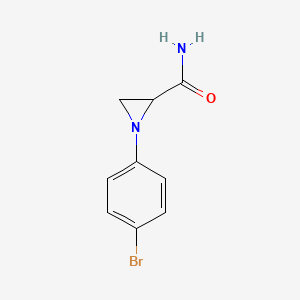
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
